3-Aminohexanedioic acid hydrochloride
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Overview
Description
3-Aminohexanedioic acid hydrochloride, also known as (S)-3-Aminohexanedioic acid hydrochloride, is a specific form of aminohexanedioic acid. This compound is a type of amino acid, which are the building blocks of proteins and play many critical roles in the body. The molecular structure of an amino acid typically consists of a central carbon atom (the alpha carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a variable group, often referred to as the “R” group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminohexanedioic acid hydrochloride can be achieved through various methods. One common approach involves the reaction of hexanedioic acid with ammonia under controlled conditions to introduce the amino group. The reaction is typically carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of advanced reactors and continuous flow systems to optimize yield and purity. The final product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-Aminohexanedioic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives such as amides and esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, amides, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Aminohexanedioic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and protein synthesis.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and neurodegenerative diseases.
Industry: Utilized in the production of biodegradable polymers and nanocomposites
Mechanism of Action
The mechanism of action of 3-Aminohexanedioic acid hydrochloride involves its incorporation into metabolic pathways where it can act as a precursor for the synthesis of various biomolecules. It interacts with specific enzymes and receptors, influencing cellular processes such as protein synthesis and energy metabolism. The molecular targets and pathways involved include amino acid transporters and metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Aminoadipic acid: Similar in structure but differs in its specific functional groups and reactivity.
Lysine hydrochloride: Another amino acid with similar applications but different in its side chain structure.
Uniqueness
3-Aminohexanedioic acid hydrochloride is unique due to its specific structural features and reactivity, making it suitable for specialized applications in research and industry. Its ability to form various derivatives through chemical reactions further enhances its versatility .
Properties
IUPAC Name |
3-aminohexanedioic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUKSNPNAOIQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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